molecular formula C7H10BrN3O2S B581221 N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole CAS No. 1048358-33-3

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole

Cat. No.: B581221
CAS No.: 1048358-33-3
M. Wt: 280.14
InChI Key: FVENMKPZBGIYPA-UHFFFAOYSA-N
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Description

“N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole” is a chemical compound with the CAS Number: 1048358-33-3 . It has a molecular weight of 281.15 . The IUPAC name for this compound is tert-butyl (5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)carbamate . It is used as a building block in organic synthesis .


Synthesis Analysis

A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H10BrN3O2S . The InChI Code for this compound is 1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Pharmacological Activity

5-Substituted 2-amino-1,3,4-thiadiazoles, including N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole, have been synthesized and converted into 2-bromo derivatives. These compounds, including amino-1,3,4-thiadiazole derivatives, have shown antihistaminic, anticholinergic, and norepinephrine-potentiating activities in pharmacological studies (Lalezari et al., 1975).

Anticancer Evaluation

2-Cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, including 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, have been prepared and evaluated for their anticancer activity. These compounds, particularly the 5-bromo derivative, showed significant selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).

Reactivity and Tautomerism

The synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles have been explored. These compounds act as ambident nucleophiles in various chemical reactions, indicating amine-imine tautomerism with their corresponding Δ2-1,3,4-thiadiazolines (Werber et al., 1977).

Photodynamic Therapy Application

Studies on new zinc phthalocyanines substituted with derivatives including 5-bromo-2-amino-1,3,4-thiadiazole have revealed their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Preparation of 2‐Amino‐5‐Methyl‐7H‐1,3,4‐Thiadiazolo[3,2‐α]pyrimidin‐7‐ones

The preparation of 2-Amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones involves the use of 2-bromo-5-amino-1,3,4-thiadiazole, highlighting the chemical versatility of this compound (Safarov et al., 2005).

Anti-Tubercular Activity

A series of 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including 5-bromo derivatives, have been synthesized and evaluated for their anti-tubercular activity. These compounds exhibited moderate to good activity against Mycobacterium tuberculosis (Gadad et al., 2004).

Fungicide Activity

Studies on thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, including 5-bromo derivatives, have shown potential wide spectrum of fungicide activity. These compounds were identified as potential fungicide lead compounds (Fan et al., 2010).

DNA Gyrase B Inhibitors

Research involving the design, synthesis, and molecular docking studies of 2-amino-1,3,4-thiadiazole derivatives, including 5-substituted-1,3,4-thiadiazol-2-amine derivatives, has suggested their potential as DNA gyrase B inhibitors, which could be significant in drug discovery (Ramalakshmi et al., 2020).

Antimicrobial Agents

The antimicrobial properties of derivatives possessing 2-amino-1,3,4-thiadiazole moiety, such as this compound, have been highlighted. These compounds have demonstrated higher antimicrobial activity compared to standard drugs and are considered promising for drug synthesis (Serban et al., 2018).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 .

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Similar compounds have been found to induce changes at the molecular and cellular levels, such as alterations in gene expression and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other compounds, may also affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the 5-amino-thiadiazole moiety and 4-substituted halogen of the phenyl ring play a major role in its activity by exploring binding sites to CDK9/Cyclin T1 .

Molecular Mechanism

It is known to interact with CDK9/Cyclin T1 , but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVENMKPZBGIYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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